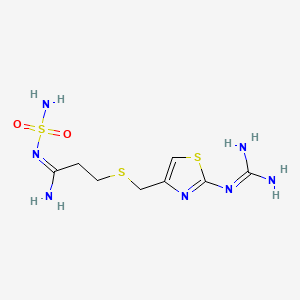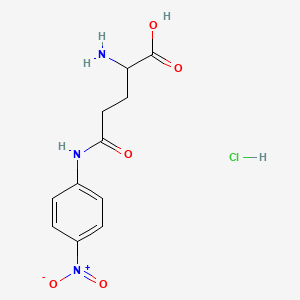
GPNA-Hydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
GPNA-Hydrochlorid wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, Aminosäuretransporter zu hemmen, weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:
Krebsforschung: Wird verwendet, um die Rolle des Glutamintransports im Stoffwechsel und der Proliferation von Krebszellen zu untersuchen
Zellbiologie: Wird eingesetzt, um die Mechanismen des Aminosäuretransports und seine Regulation in verschiedenen Zelltypen zu untersuchen
Pharmakologie: Wird verwendet, um die Auswirkungen der Transporterhemmung auf die Aufnahme und Wirksamkeit von Medikamenten zu untersuchen
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den Glutamintransporter ASCT2 hemmt. Diese Hemmung reduziert die Aufnahme von Glutamin und anderen Aminosäuren, was zu einer verringerten Zellviabilität und Proliferation führt. Die Verbindung beeinflusst auch die Aktivität des mTORC1-Signalwegs, indem sie die intrazellulären Spiegel essentieller Aminosäuren senkt .
Ähnliche Verbindungen:
- L-γ-Glutamyl-p-nitroanilidhydrat
- N-Glutaryl-L-Phenylalanin p-nitroanilid
- L-Leucin-p-nitroanilid
Vergleich: this compound ist einzigartig aufgrund seiner spezifischen Hemmung von ASCT2 und seiner Fähigkeit, Apoptose in bestimmten Krebszelllinien zu induzieren. Andere ähnliche Verbindungen können verschiedene Transporter hemmen oder unterschiedliche Grade an Spezifität und Potenz aufweisen .
Wirkmechanismus
Target of Action
GPNA hydrochloride, also known as N5-(4-Nitrophenyl)-L-glutamine hydrochloride, L-Glutamic acid gamma-(p-nitroanilide) hydrochloride, or simply GPNA (hydrochloride), is a well-known substrate of the enzyme γ-glutamyltransferase (GGT) . It is a specific inhibitor of the glutamine (Gln) transporter ASCT2 (SLC1A5) . In addition to ASCT2, GPNA hydrochloride also inhibits other sodium-dependent carriers, such as the SNAT family (SNAT1/2/4/5), and the sodium-independent leucine transporters LAT1/2 .
Mode of Action
GPNA hydrochloride inhibits the sodium-independent influx of leucine and glutamine . The kinetics of the effect suggests that GPNA is a low-affinity, competitive inhibitor of system l transporters . It hinders the uptake of essential amino acids through system l transporters .
Biochemical Pathways
GPNA hydrochloride affects the glutamine metabolic pathway . Glutamine metabolism plays a critical role in cell growth and proliferation . It is involved in purine, pyrimidine, non-essential amino acids (NEAAs) and lipid synthesis, and glutamine-derived carbon enters the tricarboxylic acid cycle (TCA) . GPNA hydrochloride, by inhibiting the glutamine transporter, can affect these biochemical pathways.
Pharmacokinetics
It is known that gpna hydrochloride is a substrate of the enzyme γ-glutamyltransferase (ggt) . This suggests that it may be metabolized by GGT, which could affect its bioavailability.
Result of Action
Inhibition of the glutamine transporter by GPNA hydrochloride can lead to decreased cell content of branched-chain amino acids and inhibition of mTORC1 activity . This can result in growth arrest or even death in certain tumor cells .
Action Environment
The action of GPNA hydrochloride can be influenced by various factors, including the expression levels of GGT and ASCT2, and intracellular defenses against xenobiotics . These factors can modulate the final effects of GPNA hydrochloride, affecting its action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
GPNA hydrochloride interacts with several enzymes and proteins. It is a substrate for the enzyme γ-glutamyltransferase (GGT) . It also inhibits the glutamine transporter ASCT2 . Additionally, it can inhibit Na±dependent carriers, such as the SNAT family (SNAT1/2/4/5), and the Na±independent leucine transporters LAT1/2 .
Cellular Effects
GPNA hydrochloride has been shown to reversibly induce apoptosis in A549 cells . This suggests that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of GPNA hydrochloride involves its interaction with various biomolecules. It acts as a substrate for the enzyme γ-glutamyltransferase (GGT), and inhibits the glutamine transporter ASCT2 . These interactions can lead to changes in gene expression and enzyme activity.
Metabolic Pathways
GPNA hydrochloride is involved in the glutamine metabolic pathway due to its inhibition of the glutamine transporter ASCT2
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von GPNA-Hydrochlorid beinhaltet die Reaktion von L-Glutaminsäure mit p-Nitroanilin in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC). Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter einer inerten Atmosphäre durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Das Produkt wird oft aus wässriger Salzsäure kristallisiert, um das Hydrochloridsalz zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GPNA-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hydrolyse: Katalysiert durch γ-Glutamyltransferase, was zur Freisetzung von p-Nitroanilin führt.
Hemmung: Wirkt als kompetitiver Inhibitor für verschiedene Aminosäuretransporter
Häufige Reagenzien und Bedingungen:
Hydrolyse: Erfordert die Anwesenheit von γ-Glutamyltransferase und findet unter physiologischen Bedingungen statt.
Hemmung: Beinhaltet die Wechselwirkung mit spezifischen Transportern in Zellmembranen
Hauptprodukte:
Hydrolyse: Produziert p-Nitroanilin und L-Glutaminsäure
Vergleich Mit ähnlichen Verbindungen
- L-γ-Glutamyl-p-nitroanilide hydrate
- N-Glutaryl-L-phenylalanine p-nitroanilide
- L-Leucine-p-nitroanilide
Comparison: GPNA hydrochloride is unique due to its specific inhibition of ASCT2 and its ability to induce apoptosis in certain cancer cell lines. Other similar compounds may inhibit different transporters or have varying degrees of specificity and potency .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEVFSFTVARWQX-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044714 | |
| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67953-08-6 | |
| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67953-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(4-Nitrophenyl)-L-glutamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrophenyl)-L-glutamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N5-(4-NITROPHENYL)-L-GLUTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FHH4FVM3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


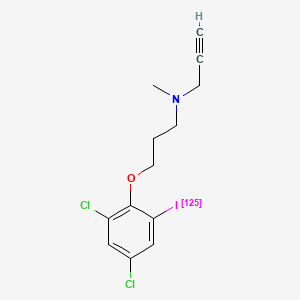
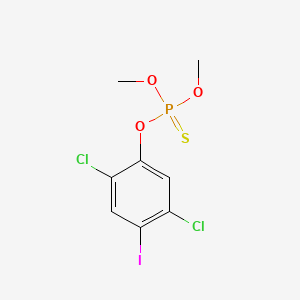

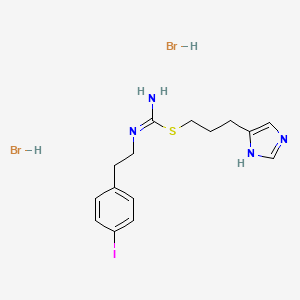


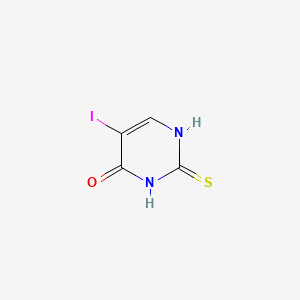
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)




